molecular formula C9H17N B1664118 3-Azabicyclo(3.2.1)octane, N,2-dimethyl- CAS No. 64059-49-0

3-Azabicyclo(3.2.1)octane, N,2-dimethyl-

Cat. No. B1664118
CAS RN: 64059-49-0
M. Wt: 139.24 g/mol
InChI Key: UEEYLGDMBFXUIB-UHFFFAOYSA-N
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Description

3-Azabicyclo(3.2.1)octane, N,2-dimethyl- is a Drug / Therapeutic Agent.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound 3-Azabicyclo[3.2.1]octane, N,2-dimethyl- has been utilized in the synthesis of various carbocyclic and heterocyclic compounds. For instance, Andreev et al. (1996) demonstrated its use in obtaining bicyclo[2.2.1]-heptane and 6-oxabicyclo[3.2.1]octane derivatives through intramolecular cyclization processes (Andreev et al., 1996).
  • Kubyshkin et al. (2009) synthesized a rigid analogue of 2-amino-adipic acid using a derivative of 3-Azabicyclo[3.2.1]octane, showcasing its role in creating structurally complex molecules (Kubyshkin et al., 2009).

Chemical Properties and Reactions

  • Nelsen et al. (1983) conducted a study on the free energy changes for nitrogen inversion and electron loss in amino nitrogen compounds, including derivatives of 3-Azabicyclo[3.2.1]octane (Nelsen et al., 1983).
  • In another research, Izquierdo et al. (1991) synthesized esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and studied their structural and conformational aspects (Izquierdo et al., 1991).

Applications in Medicinal Chemistry

  • Takeda et al. (1977) explored the structure-activity relationships of 1-phenyl-6-azabicyclo[3.2.1]octanes, which include derivatives of 3-Azabicyclo[3.2.1]octane, in their analgetic and narcotic antagonist activities (Takeda et al., 1977).

Derivative Synthesis and Utilization

  • Armstrong and Bergmeier (2017) developed a method for synthesizing 4-aryl-functionalized 2-azabicyclo[3.2.1]octanes, demonstrating the compound's versatility in medicinal chemistry research (Armstrong & Bergmeier, 2017).

Analytical and Spectroscopic Studies

  • Spectroscopic studies have been conducted on azabicyclospirohydantoins, which are derivatives of 3-Azabicyclo[3.2.1]octane. Bellanato et al. (1980) investigated their IR spectra to understand hydrogen bonding in these compounds (Bellanato et al., 1980).

properties

CAS RN

64059-49-0

Product Name

3-Azabicyclo(3.2.1)octane, N,2-dimethyl-

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2,3-dimethyl-3-azabicyclo[3.2.1]octane

InChI

InChI=1S/C9H17N/c1-7-9-4-3-8(5-9)6-10(7)2/h7-9H,3-6H2,1-2H3

InChI Key

UEEYLGDMBFXUIB-UHFFFAOYSA-N

SMILES

CC1C2CCC(C2)CN1C

Canonical SMILES

CC1C2CCC(C2)CN1C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-Azabicyclo(3.2.1)octane, N,2-dimethyl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Azabicyclo(3.2.1)octane, N,2-dimethyl-
Reactant of Route 2
3-Azabicyclo(3.2.1)octane, N,2-dimethyl-
Reactant of Route 3
Reactant of Route 3
3-Azabicyclo(3.2.1)octane, N,2-dimethyl-
Reactant of Route 4
3-Azabicyclo(3.2.1)octane, N,2-dimethyl-
Reactant of Route 5
Reactant of Route 5
3-Azabicyclo(3.2.1)octane, N,2-dimethyl-
Reactant of Route 6
3-Azabicyclo(3.2.1)octane, N,2-dimethyl-

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